molecular formula C21H17Cl2NO5S2 B11624517 2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid

2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid

Cat. No.: B11624517
M. Wt: 498.4 g/mol
InChI Key: INAOHXJIHUKXRZ-QGMBQPNBSA-N
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Description

2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C21H17Cl2NO5S2

Molecular Weight

498.4 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H17Cl2NO5S2/c1-2-28-17-7-12(8-18-20(27)24(10-19(25)26)21(30)31-18)3-6-16(17)29-11-13-4-5-14(22)9-15(13)23/h3-9H,2,10-11H2,1H3,(H,25,26)/b18-8+

InChI Key

INAOHXJIHUKXRZ-QGMBQPNBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenylmethanol and an appropriate leaving group.

    Methoxy and Ethoxy Substitutions: The methoxy and ethoxy groups can be introduced via etherification reactions using methanol and ethanol, respectively.

    Final Assembly: The final compound is assembled by coupling the thiazolidinone intermediate with the dichlorophenyl, methoxy, and ethoxy-substituted intermediates under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The thiazolidinone ring can inhibit bacterial enzymes, disrupting essential metabolic processes.

    Anti-inflammatory Activity: The compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX).

    Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the thiazolidinone ring.

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

Uniqueness

2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid is unique due to its combination of the dichlorophenyl group, methoxy and ethoxy substituents, and the thiazolidinone ring

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